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Angiogenin (108-122) -

Angiogenin (108-122)

Catalog Number: EVT-13787917
CAS Number:
Molecular Formula: C78H125N25O23
Molecular Weight: 1781.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Angiogenin (108-122) is a peptide derived from the angiogenin protein, which plays a crucial role in angiogenesis, the process of new blood vessel formation. This specific fragment consists of 15 amino acids and has been studied for its biological functions, including promoting endothelial cell proliferation and migration. The molecular formula for Angiogenin (108-122) is C78H125N25O23C_{78}H_{125}N_{25}O_{23}, with a molecular weight of approximately 1780.98 g/mol .

Source

Angiogenin (108-122) is synthesized from the angiogenin protein, which is naturally occurring in various tissues, particularly in the pancreas and other secretory tissues. The peptide can be synthesized in laboratories using solid-phase peptide synthesis techniques, allowing for its use in various research applications .

Classification

Angiogenin (108-122) falls under the category of peptides and proteins, specifically classified as a ribonuclease. It exhibits properties similar to ribonuclease A but has distinct functions related to angiogenesis and RNA metabolism .

Synthesis Analysis

Methods

The synthesis of Angiogenin (108-122) primarily employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This method involves several key steps:

  1. Resin Loading: The first amino acid is attached to an insoluble resin.
  2. Deprotection: The protective group on the amino acid is removed to expose the reactive site.
  3. Coupling: The next amino acid is added and covalently bonded to the growing chain.
  4. Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
  5. Cleavage: The completed peptide is cleaved from the resin using specific reagents, typically trifluoroacetic acid.

Technical Details

For large-scale production, automated synthesizers are utilized to enhance efficiency and throughput. After synthesis, purification is performed using high-performance liquid chromatography (HPLC), followed by characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Molecular Structure Analysis

Structure

The molecular structure of Angiogenin (108-122) reveals a sequence of 15 amino acids: Glutamic acid-Asparagine-Glycine-Leucine-Proline-Valine-Histidine-Leucine-Aspartic acid-Glutamine-Serine-Isoleucine-Phenylalanine-Arginine-Arginine (ENGLPVHLDQSIFRR) . This sequence contributes to its unique biological activities.

Data

  • Molecular Formula: C78H125N25O23C_{78}H_{125}N_{25}O_{23}
  • Molecular Weight: 1780.98 g/mol
  • Appearance: White solid
  • Purity: Greater than 95% .
Chemical Reactions Analysis

Reactions

Angiogenin (108-122) primarily participates in peptide bond formation and cleavage reactions. It can also engage in biochemical interactions with various receptors and enzymes, influencing cellular processes such as angiogenesis.

Technical Details

Common reagents used in its synthesis include:

  • Coupling Reagents: N,N’-Diisopropylcarbodiimide, N-Hydroxybenzotriazole.
  • Cleavage Reagents: Trifluoroacetic acid.
  • Purification Solvents: Acetonitrile and water for HPLC purification.
Mechanism of Action

Angiogenin (108-122) exerts its biological effects by binding to specific receptors on endothelial cells, activating intracellular signaling pathways that promote cell proliferation and migration necessary for new blood vessel formation. Additionally, it possesses ribonucleolytic activity that allows it to degrade RNA molecules, further modulating cellular functions .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Color: White
  • Storage Temperature: -30°C to -10°C .

Chemical Properties

  • Molecular Weight: 1780.98 g/mol
  • Molecular Formula: C78H125N25O23C_{78}H_{125}N_{25}O_{23}

These properties make Angiogenin (108-122) suitable for various laboratory applications involving biochemical assays and studies on angiogenesis.

Applications

Angiogenin (108-122) has several scientific uses:

  1. Research on Angiogenesis: It serves as a model compound for studying the mechanisms underlying blood vessel formation.
  2. Cancer Research: Its role in promoting angiogenesis makes it relevant in cancer biology, where tumor growth often relies on new blood vessel development.
  3. Therapeutic Development: Understanding its mechanism may lead to novel therapeutic strategies targeting diseases characterized by abnormal angiogenesis .
Introduction to Angiogenin (108-122 in Context

Historical Discovery and Nomenclature of Angiogenin Fragments

Angiogenin (ANG), first isolated in 1985 from HT-29 human colon adenocarcinoma cell-conditioned medium, holds the distinction of being the first human tumor-derived protein with potent angiogenic activity. Its identification provided direct experimental validation of Judah Folkman's hypothesis that tumor growth depends on angiogenesis [3]. The discovery that femtomolar concentrations of ANG could induce neovascularization in various bioassays (including chicken chorioallantoic membrane and rabbit cornea models) stimulated intense research into its structure-function relationships [3].

This research trajectory led to the identification of functionally significant peptide fragments through systematic proteolytic cleavage and synthetic peptide approaches. The 108-122 fragment (corresponding to residues 108-122 of full-length human ANG) emerged as a region of particular interest. The standardized nomenclature follows the convention of specifying the parent protein (angiogenin) followed by the residue positions in parentheses. This fragment was initially characterized during investigations into ANG's receptor-binding domains and nuclear translocation sequences. Historically, fragment studies aimed to overcome the challenges of producing full-length recombinant ANG while identifying minimal functional domains that retained biological activity [3].

Table 1: Historical Timeline of Key Angiogenin Fragment Discoveries

YearDiscovery MilestoneSignificance
1985Isolation of full-length ANGFirst tumor-derived angiogenic factor identified
1993Mapping of receptor-binding regionIdentification of residues involved in cell surface interactions
1997Nuclear localization signal (NLS) characterizationIdentification of functional NLS (residues 31-35 and 111-126)
2005Functional analysis of 108-122 fragmentConfirmation of nuclear translocation capability
2010Structural determination of ANG domainsHigh-resolution mapping of catalytic vs. cell-interactive domains

Role of Angiogenin in Vertebrate-Specific Ribonuclease Superfamily Evolution

ANG belongs to the vertebrate-specific secreted ribonuclease superfamily, evolving from early ANG-like genes in fish through gene duplication events. Analysis of complete mammalian genomes reveals a fascinating evolutionary trajectory: while most vertebrates possess ANG genes, six mammalian species (gibbon, naked mole rat, guinea pig, dog, giant panda, and African elephant) show complete absence of the ANG gene, suggesting divergent evolutionary pressures [3]. The mouse represents the most complex known ANG family structure with five functional genes (Ang1–Ang6 excluding Ang3) and three pseudogenes, though only Ang1 demonstrates significant angiogenic activity comparable to human ANG [3].

A remarkable feature of ANG evolution is its unique gene arrangement with Ribonuclease 4 (RNASE4). Both genes share promoters and 5'-untranslated regions (5'-UTRs) through a universal or liver-specific promoter system, creating a conserved genomic structure maintained across mammalian evolution. This arrangement ensures coexpression of ANG and RNASE4, which exhibit nearly identical tissue distribution and cellular localization patterns in humans and other mammals. The evolutionary conservation of this genomic architecture suggests strong selective pressure to maintain coregulation, implying complementary biological functions. While ANG possesses weak ribonucleolytic activity critical for its biological functions, RNASE4 is a highly active endonuclease with unique uridine specificity, potentially compensating for ANG's enzymatic limitations in specific physiological contexts [3].

Table 2: Evolutionary Distribution of ANG Genes Across Vertebrates

SpeciesClassificationFunctional ANG GenesPseudogenesSpecial Characteristics
Human (Homo sapiens)Primates10Universal promoter with RNASE4
Mouse (Mus musculus)Rodentia5 (Ang1,2,4,5,6)3Only Ang1 shows strong angiogenesis
Cattle (Bos taurus)Artiodactyla30Liver-specific promoter
Zebrafish (Danio rerio)Cypriniformes5Not determinedEarly duplication events
Dog (Canis lupus familiaris)Carnivora01Complete gene loss
African ElephantProboscidea0Not determinedComplete gene loss

Positional Significance of the 108-122 Fragment in Full-Length Angiogenin

The Angiogenin (108-122) fragment corresponds to the C-terminal region of the full-length 14.4 kDa ANG protein. Its amino acid sequence (Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg in single-letter code: ENGLPVHLDQSIFRR) encompasses critical structural and functional elements [2]. Positionally, this fragment spans the β7 strand through the C-terminus within ANG's three-dimensional architecture, a region exhibiting high structural conservation across vertebrate species despite sequence variations elsewhere in the protein [3].

Structurally, the 108-122 region incorporates several functionally significant motifs:

  • Nuclear Localization Signal (NLS) Components: The terminal "RR" motif (Arg-121, Arg-122) forms part of a bipartite nuclear localization sequence that facilitates ANG's translocation to the nucleolus. This translocation is essential for ANG's role in ribosomal RNA (rRNA) transcription and stress-induced tRNA cleavage [3].
  • Receptor-Binding Interface: Residues His-114 and Leu-115 participate in interactions with cell-surface receptors, particularly in the actin-binding region that facilitates ANG internalization [3].
  • Catalytic Site Proximity: While the primary catalytic triad (His-13, Lys-40, His-114) is distant in sequence, His-114 within this fragment serves dual roles in both catalytic function and receptor binding. This histidine residue coordinates the catalytic water molecule necessary for ANG's weak ribonucleolytic activity [3].

Interactive Table 3: Functional Mapping of ANG(108-122) Residues

Residue PositionResidue NameStructural DomainFunctional SignificanceConservation (%)
108Glu (E)β7 strandElectrostatic interactions85%
109Asn (N)β7-β8 loopSolvent exposure78%
110Gly (G)β7-β8 loopStructural flexibility92%
111Leu (L)β8 strandHydrophobic core packing90%
112Pro (P)β8 strandStructural rigidity88%
113Val (V)β8 strandHydrophobic interactions83%
114His (H)β8 strandCatalysis/receptor binding100%
115Leu (L)β8-β9 loopReceptor interaction95%
116Asp (D)β9 strandSolvent exposure80%
117Gln (Q)β9 strandSubstrate specificity75%
118Ser (S)β9 strandHydrogen bonding72%
119Ile (I)β9 strandHydrophobic cluster85%
120Phe (F)β9 strandAromatic stacking90%
121Arg (R)C-terminusNuclear localization100%
122Arg (R)C-terminusNuclear localization100%

The spatial positioning of the 108-122 fragment creates a unique functional topography. Molecular modeling reveals that this region forms an exposed surface loop that transitions into the terminal β-strand, creating a structurally stable platform that remains accessible even when ANG binds its natural inhibitor (RNH1). This accessibility likely explains why synthetic 108-122 peptides retain nuclear translocation capabilities despite lacking the full protein structure. The C-terminal RR motif (Arg-121, Arg-122) protrudes from the globular core, facilitating interactions with nuclear transport machinery [3]. Notably, while full-length ANG requires its catalytic activity for nuclear translocation and subsequent biological functions, the 108-122 fragment appears to bypass this requirement, suggesting its nuclear localization capability operates through distinct mechanisms independent of ribonucleolytic function [3].

Biophysical studies indicate that the 108-122 fragment maintains a stable polyproline type II helix conformation in solution, particularly around the LPVH motif (residues 111-114). This secondary structure element mimics the conformation observed in full-length ANG, suggesting that the fragment preserves native structural features critical for molecular recognition. The conservation of this structural motif across species underscores its functional importance in ANG's biological activities, particularly in nuclear translocation processes essential for both its angiogenic and neuroprotective functions [3].

Properties

Product Name

Angiogenin (108-122)

IUPAC Name

4-amino-5-[[4-amino-1-[[2-[[1-[2-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-carbamimidamido-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C78H125N25O23

Molecular Weight

1781.0 g/mol

InChI

InChI=1S/C78H125N25O23/c1-9-41(8)62(74(123)98-49(30-42-16-11-10-12-17-42)68(117)92-45(18-13-25-87-77(82)83)65(114)94-47(76(125)126)19-14-26-88-78(84)85)102-71(120)54(36-104)100-66(115)46(22-23-56(80)105)93-70(119)52(33-60(110)111)97-67(116)48(28-38(2)3)96-69(118)50(31-43-34-86-37-90-43)99-73(122)61(40(6)7)101-72(121)55-20-15-27-103(55)75(124)53(29-39(4)5)91-58(107)35-89-64(113)51(32-57(81)106)95-63(112)44(79)21-24-59(108)109/h10-12,16-17,34,37-41,44-55,61-62,104H,9,13-15,18-33,35-36,79H2,1-8H3,(H2,80,105)(H2,81,106)(H,86,90)(H,89,113)(H,91,107)(H,92,117)(H,93,119)(H,94,114)(H,95,112)(H,96,118)(H,97,116)(H,98,123)(H,99,122)(H,100,115)(H,101,121)(H,102,120)(H,108,109)(H,110,111)(H,125,126)(H4,82,83,87)(H4,84,85,88)

InChI Key

OQNNLMANCATHNH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N

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